IL-1β Inhibitory Potency of CSC-6 in Human THP-1 Cells vs. MCC950
CSC-6 demonstrates an IC50 of 2.3 ± 0.38 μM for inhibiting IL-1β secretion from PMA-differentiated THP-1 cells stimulated with LPS and nigericin [1]. In contrast, the widely used NLRP3 inhibitor MCC950 exhibits an IC50 of approximately 7.5–8.1 nM in mouse BMDMs and human monocyte-derived macrophages (HMDMs) . Direct cross-assay comparison is confounded by differing cellular systems; however, the approximately 300-fold lower potency of CSC-6 in human THP-1 cells defines it as a micromolar-range tool compound suitable for mechanism-of-action studies where nanomolar potency is not required, whereas MCC950 serves as a nanomolar-potency reference standard.
| Evidence Dimension | Inhibition of IL-1β secretion (IC50) |
|---|---|
| Target Compound Data | 2.3 ± 0.38 μM |
| Comparator Or Baseline | MCC950: 7.5 nM (BMDM) / 8.1 nM (HMDM) |
| Quantified Difference | CSC-6 ~300-fold less potent than MCC950 in respective cell systems |
| Conditions | CSC-6: PMA-differentiated THP-1 cells + LPS/nigericin; MCC950: BMDM/HMDM + LPS/ATP or nigericin |
Why This Matters
Users seeking a micromolar-range tool compound with well-characterized mechanism for target validation will select CSC-6, while those requiring nanomolar potency for therapeutic candidate profiling will opt for MCC950 or optimized derivatives.
- [1] Shi C, Zhang X, Chi X, Zhou YR, Lyu W, Gao T, Zhou J, Chen Y, Yi C, Sun X, Zhang L, Liu Z. Discovery of NLRP3 inhibitors using machine learning: Identification of a hit compound to treat NLRP3 activation-driven diseases. Eur J Med Chem. 2023;259:115784. doi:10.1016/j.ejmech.2023.115784. View Source
